molecular formula C14H14N4O2S B2660642 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034340-87-7

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2660642
CAS RN: 2034340-87-7
M. Wt: 302.35
InChI Key: MDBSIJJRWIIBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide, commonly known as PTX008, is a small molecule drug that has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of PTX008 is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. PTX008 has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
PTX008 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including PI3K, Akt, and mTOR. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, PTX008 has been found to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

PTX008 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been found to have high potency and selectivity for its target enzymes. However, PTX008 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, PTX008 has not been extensively studied for its toxicity and pharmacokinetics.

Future Directions

There are several future directions for the study of PTX008. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method and improve the pharmacokinetic properties of PTX008. Additionally, future studies could focus on the toxicity and safety of PTX008 in vivo.

Synthesis Methods

PTX008 is a synthetic molecule that can be synthesized by following a multistep process. The synthesis of PTX008 involves the reaction of 2-(1H-pyrazol-1-yl)ethanamine with 3-bromothiophene to form N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amine. This intermediate is then reacted with 5-methylisoxazole-4-carboxylic acid to form PTX008.

Scientific Research Applications

PTX008 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. PTX008 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, PTX008 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

5-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10-12(7-17-20-10)14(19)15-8-13(11-3-6-21-9-11)18-5-2-4-16-18/h2-7,9,13H,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBSIJJRWIIBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide

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